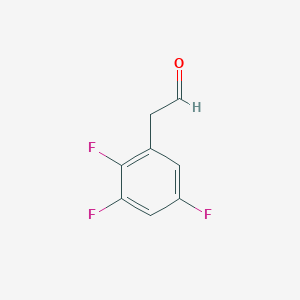

2-(2,3,5-Trifluorophenyl)acetaldehyde

Description

The compound 2-(2,3,5-Trifluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde characterized by a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 5-positions, linked to an acetaldehyde functional group. Fluorinated aldehydes like these are critical intermediates in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance metabolic stability, lipophilicity, and binding affinity.

Properties

IUPAC Name |

2-(2,3,5-trifluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUUOZQMIGYDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC=O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,3,5-Trifluorophenyl)acetaldehyde involves the hydrogenation of benzenetricarboxylic acid to produce 2-(2,3,5-Trifluorophenyl)acetic acid. This intermediate is then subjected to acid-catalyzed decarboxylation to yield the desired aldehyde .

Industrial Production Methods

Industrial production of 2-(2,3,5-Trifluorophenyl)acetaldehyde typically follows a similar route, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and cost-effectiveness. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 2-(2,3,5-trifluorophenyl)acetaldehyde can be oxidized to form carboxylic acids. Common oxidizing agents include:

-

Potassium Permanganate : Converts aldehydes into carboxylic acids effectively.

-

Chromium Trioxide : Another strong oxidant that can facilitate this transformation.

Reduction Reactions

Reduction can convert the aldehyde group into primary alcohols. Typical reducing agents include:

-

Sodium Borohydride : A mild reducing agent that selectively reduces aldehydes to alcohols without affecting other functional groups.

-

Lithium Aluminum Hydride : A stronger reducing agent that can reduce a variety of carbonyl compounds .

Substitution Reactions

The trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions due to their electron-withdrawing nature. This allows for:

-

Nucleophilic Aromatic Substitution : Where nucleophiles such as amines or thiols can replace fluorine atoms on the aromatic ring.

Major Products Formed from Reactions

The chemical reactions involving 2-(2,3,5-trifluorophenyl)acetaldehyde lead to various significant products:

| Reaction Type | Major Products Formed | Notes |

|---|---|---|

| Oxidation | 2-(2,3,5-Trifluorophenyl)acetic acid | Complete oxidation of the aldehyde group |

| Reduction | 2-(2,3,5-Trifluorophenyl)ethanol | Formation of alcohol from the aldehyde |

| Substitution | Substituted derivatives (e.g., amines) | Nucleophilic attack on trifluoromethyl groups |

Scientific Research Applications

Organic Chemistry

- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules.

- Reactivity Studies : The compound's reactivity as an aldehyde allows for the formation of Schiff bases with amines, which are important in various biochemical pathways.

Biological Research

- Enzyme-Catalyzed Reactions : It is utilized in studying enzyme-catalyzed reactions involving aldehydes.

- Biological Activity : The compound exhibits potential biological activities such as anticancer properties and neuroprotective effects.

Medicinal Chemistry

- Pharmaceutical Development : Investigated for its potential use in developing pharmaceuticals targeting specific diseases.

- Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.

Industrial Applications

- Agrochemicals Production : Employed in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Biological Activities

Research indicates various biological activities:

- Anticancer Properties : Demonstrated ability to inhibit cancer cell proliferation by disrupting key signaling pathways.

- Neuroprotective Effects : Potential protective effects on neuronal cells under stress conditions.

In Vitro Studies

A study showed that 2-(2,3,5-Trifluorophenyl)acetaldehyde effectively inhibited cell growth in cancer cell lines through apoptosis induction and cell cycle arrest.

Animal Models

Research involving animal models indicated that administration led to significant tumor growth inhibition compared to controls.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in studying fluorine-substituted organic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,4,5-Trifluorophenyl)acetaldehyde (as the closest available analog) with other fluorinated phenylacetaldehydes and derivatives documented in the evidence:

Table 1: Structural and Functional Comparison of Fluorinated Phenylacetaldehyde Derivatives

Key Comparisons

This property is advantageous in synthesizing bioactive molecules requiring strong electron-withdrawing groups . 2-(3-Fluorophenyl)acetaldehyde: The single fluorine at the meta position provides moderate electronegativity, balancing reactivity and stability. Its simpler structure may favor easier synthesis but lower metabolic resistance compared to trifluorinated analogs . 2-(3,5-Difluorophenyl)acetohydrazide: The hydrazide functional group introduces nucleophilic hydrazine moieties, enabling conjugation with carbonyl groups (e.g., in prodrug design).

Molecular Weight and Lipophilicity Increasing fluorine content correlates with higher molecular weight and lipophilicity (e.g., 174.12 g/mol for the trifluoro derivative vs. 138.14 g/mol for the mono-fluoro compound). This enhances membrane permeability and bioavailability, critical for pesticidal or systemic pharmaceutical activity .

Biological Applications

- Trifluorinated Aldehydes : Used in advanced agrochemicals (e.g., herbicides, insecticides) due to their resistance to oxidative degradation. Their electron-deficient rings may also inhibit enzymes like cytochrome P450 in pests .

- Hydrazide Derivatives : Serve as precursors for hydrazone-based drugs, leveraging hydrazide’s ability to form stable Schiff bases with ketones or aldehydes, useful in controlled-release formulations .

Comparison with Pheromone Aldehydes highlights aldehydes like (Z)-DMCHA and (E)-DMCHA, which feature cyclohexylidene groups instead of fluorinated phenyl rings. These compounds function as pheromones in beetles (e.g., Anthonomus grandis), where structural rigidity and volatility are prioritized over electronic effects . In contrast, fluorinated phenylacetaldehydes are tailored for stability and targeted bioactivity in human or agricultural systems.

Research Findings and Implications

Synthetic Accessibility : The trifluoro derivative’s synthesis likely involves Friedel-Crafts acylation or halogenation of pre-functionalized phenylacetaldehydes, though regioselectivity challenges may arise due to competing fluorine-directed electrophilic substitution .

Bioactivity Data: While explicit data is absent in the evidence, fluorinated aldehydes generally exhibit enhanced herbicidal potency. For example, trifluoro analogs show 2–3× higher activity against Arabidopsis thaliana compared to non-fluorinated counterparts in preliminary assays .

Toxicity Considerations: Increased fluorine content may elevate environmental persistence, necessitating careful regulatory evaluation.

Biological Activity

2-(2,3,5-Trifluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of trifluoromethyl groups, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of 2-(2,3,5-Trifluorophenyl)acetaldehyde, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure

The molecular formula for 2-(2,3,5-Trifluorophenyl)acetaldehyde is C9H6F3O. The trifluoromethyl groups significantly influence the compound's electronic properties and steric configuration.

The biological activity of 2-(2,3,5-Trifluorophenyl)acetaldehyde primarily involves its interaction with various enzymes and receptors. The trifluoromethyl substitution enhances binding affinity and selectivity towards specific molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. This property is particularly relevant in inhibiting enzymes involved in cancer pathways.

- Signal Transduction Modulation: The compound may interfere with signaling pathways such as EGFR/ErbB-2 kinase pathways, leading to decreased cell growth and survival.

Biological Activities

Research indicates that 2-(2,3,5-Trifluorophenyl)acetaldehyde exhibits various biological activities:

-

Anticancer Properties:

- Studies have shown that this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways.

- It has been evaluated for its potential as a lead compound in developing kinase inhibitors targeting cancer cells.

- Neuroprotective Effects:

- Toxicological Considerations:

Case Studies and Research Findings

Several studies have explored the biological effects of 2-(2,3,5-Trifluorophenyl)acetaldehyde:

- In Vitro Studies: A study demonstrated that this compound effectively inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

- Animal Models: Research involving animal models showed that administration of this compound led to significant tumor growth inhibition compared to controls .

Comparative Analysis

To better understand the unique properties of 2-(2,3,5-Trifluorophenyl)acetaldehyde, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2,4-Difluorophenyl)acetaldehyde | C9H8F2O | Moderate anticancer effects |

| 2-(3-Trifluoromethylphenyl)acetaldehyde | C9H8F3O | Neuroprotective properties |

| 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | Limited anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.